molecular formula C27H25N5O3S B10914526 (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-N-(2-methylphenyl)-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide

Cat. No.: B10914526
M. Wt: 499.6 g/mol
InChI Key: QWCQXKFCBOZEKJ-RCCKNPSSSA-N
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Description

The compound “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

Biology

In biological research, the compound could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and other biomolecules.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to target specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “13-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-9-METHYL-N~16~-(2-METHYLPHENYL)-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXAMIDE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrazole derivatives or molecules with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and functional groups, which may confer unique properties and applications compared to other similar compounds.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

(13E)-13-[(1-ethylpyrazol-3-yl)methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide

InChI

InChI=1S/C27H25N5O3S/c1-4-31-14-13-17(30-31)15-21-25(34)32-23-18-10-6-8-12-20(18)35-27(3,29-26(32)36-21)22(23)24(33)28-19-11-7-5-9-16(19)2/h5-15,22-23H,4H2,1-3H3,(H,28,33)/b21-15+

InChI Key

QWCQXKFCBOZEKJ-RCCKNPSSSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)NC6=CC=CC=C6C

Origin of Product

United States

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